N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core, a bicyclic aromatic system with sulfur and nitrogen atoms, linked via a carboxamide group to a tetrahydro-2H-pyran (THP) scaffold substituted with a thiophen-3-yl moiety. The THP ring contributes conformational rigidity and may improve metabolic stability compared to linear alkyl chains, while the thiophene substituent introduces sulfur-mediated hydrophobic interactions .
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c21-16(12-1-2-14-15(9-12)20-24-19-14)18-11-17(4-6-22-7-5-17)13-3-8-23-10-13/h1-3,8-10H,4-7,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZPGBCBPGTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiophene ring and tetrahydropyran moiety, followed by coupling reactions to form the final compound. These reactions often require specific reagents and conditions to yield high purity products.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | A549 (Lung Cancer) | 4.27 |
| 2 | SK-MEL-2 (Skin Cancer) | 0.28 |
| 3 | MCF-7 (Breast Cancer) | 0.52 |
These findings suggest that compounds with a thiadiazole core may inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cancer proliferation. The structural features of the compound may facilitate interactions through hydrogen bonding and π–π stacking with biological macromolecules.
Case Studies
- Cytotoxicity Evaluation : A study reported that a series of thiadiazole derivatives exhibited potent cytotoxicity against breast cancer cell lines with IC50 values ranging from 0.04 to 23.6 µM. The most active derivative showed an IC50 value of 1.7 µM against pancreatic cancer cells .
- Structure–Activity Relationship (SAR) : Research has indicated that the nature of substituents on the thiadiazole ring significantly influences biological activity. In particular, modifications at the C-5 position have been linked to enhanced anticancer properties .
Comparison with Similar Compounds
Key Observations :
- The THP-thiophen-3-yl substituent may confer enhanced solubility compared to pyridinyl or phenyl groups in analogues like , due to the oxygen atom in the THP ring and sulfur in thiophene .
Physicochemical and Spectral Comparisons
- Melting Points: Thiadiazole carboxamides (e.g., ) exhibit higher melting points (175–202°C) than thiazole derivatives (145–202°C), likely due to stronger intermolecular hydrogen bonding in thiadiazoles .
- NMR Data: Aromatic protons in benzo[c][1,2,5]thiadiazole derivatives (e.g., ) resonate downfield (δ ~8.0–8.5 ppm) compared to thiazoles (δ ~7.3–8.1 ppm) , reflecting the electron-withdrawing nature of the thiadiazole core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
